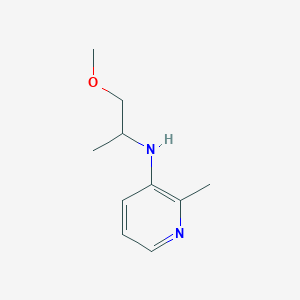

N-(1-methoxypropan-2-yl)-2-methylpyridin-3-amine

Description

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

N-(1-methoxypropan-2-yl)-2-methylpyridin-3-amine |

InChI |

InChI=1S/C10H16N2O/c1-8(7-13-3)12-10-5-4-6-11-9(10)2/h4-6,8,12H,7H2,1-3H3 |

InChI Key |

CHQJUWARSDFVMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=N1)NC(C)COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-2-methylpyridin-3-amine typically involves the reaction of 2-methylpyridine with 1-methoxypropan-2-amine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)-2-methylpyridin-3-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(1-methoxypropan-2-yl)-2-methylpyridin-3-one, while reduction may yield this compound derivatives with altered functional groups .

Scientific Research Applications

N-(1-methoxypropan-2-yl)-2-methylpyridin-3-amine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)-2-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(1-methoxypropan-2-yl)-2-methylpyridin-3-amine are best understood through comparison with analogous compounds. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Selected Pyridin-3-amine Derivatives

Key Observations:

Structural Variations: The target compound differs from N-(1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine by replacing the cyclohexanamine core with a methylpyridin-3-amine group. Compared to metolachlor , which contains an acetamide group, the target compound’s amine linkage may improve solubility in polar solvents.

Electronic and Steric Effects: The 2-methyl group on the pyridine ring in the target compound introduces steric hindrance, which could reduce reactivity at the amine site compared to unsubstituted analogs like 5-(2-methoxypyridin-3-yl)pyridin-2-amine .

Biological Relevance: Pyridin-3-amine derivatives, such as those in , demonstrate antimicrobial activity due to their ability to chelate metal ions (e.g., Co(II), Cu(II)) . The chiral center in metolachlor highlights the importance of stereochemistry in agrochemical efficacy—a factor that may also apply to the target compound if synthesized enantioselectively.

Molecular Weight and Drug Likeness :

- With a molecular weight of 179.24, the target compound falls within the acceptable range for oral bioavailability (Lipinski’s rule: <500 Da), unlike bulkier analogs like the pyrrolidine derivative (297.42 Da) .

Biological Activity

N-(1-methoxypropan-2-yl)-2-methylpyridin-3-amine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyridine ring, which is substituted with a methoxypropan-2-yl group and a methyl group. This unique structure may influence its interaction with biological targets, contributing to its pharmacological properties.

Mechanisms of Biological Activity

The compound has been studied for its potential interactions with various biomolecular targets, including enzymes and receptors. Research indicates that it may exhibit enzyme inhibition and receptor binding , which are critical for its therapeutic effects. Specifically, it has been investigated for:

- Antiproliferative Activity : Some derivatives of pyridine compounds have shown significant antiproliferative effects against cancer cell lines, indicating potential as anticancer agents. For instance, related compounds have demonstrated IC50 values ranging from 1.2 to 5.3 μM against various cancer cells, suggesting that this compound might possess similar properties .

- Antioxidant Properties : Compounds with similar structures have displayed antioxidative activity, which could contribute to their overall biological efficacy. The ability to scavenge free radicals may enhance their therapeutic potential, particularly in oxidative stress-related diseases .

Case Studies and Experimental Results

-

Antiproliferative Activity : In vitro studies have shown that certain derivatives of this compound exhibit strong antiproliferative activity against human cancer cell lines. The compound's IC50 values suggest effective inhibition of cell growth at low concentrations, comparable to established anticancer drugs like doxorubicin .

Compound Cell Line IC50 (µM) This compound MCF-7 3.1 Related Compound A HCT 116 4.4 Related Compound B HEK 293 5.3 - Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes, such as β-secretase (BACE1), which is a target for Alzheimer's disease treatment. Preliminary results indicate that it may effectively modulate enzyme activity, potentially reducing amyloid-beta peptide levels in vitro .

Toxicological Studies

Toxicological assessments are crucial for evaluating the safety profile of this compound. Studies involving animal models have shown that the compound does not induce significant neurotoxicity or alter monoamine levels in the brain following administration at therapeutic doses . This suggests a favorable safety profile, although further studies are warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.